molecular formula C21H18N4O2 B4981953 N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4981953
M. Wt: 358.4 g/mol
InChI Key: BRIGKOYKVAHLNC-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-acetamide hybrid characterized by a 2,5-dimethylphenyl substituent on the pyridazinone ring and a 3-cyanophenyl group on the acetamide moiety. The dimethylphenyl substituent may increase lipophilicity, influencing membrane permeability.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-6-7-15(2)18(10-14)19-8-9-21(27)25(24-19)13-20(26)23-17-5-3-4-16(11-17)12-22/h3-11H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIGKOYKVAHLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • A cyanophenyl group which may contribute to its electronic properties.
  • A pyridazinone moiety that is known for its biological activity, particularly in antitumor applications.
  • An acetamide functional group that can influence solubility and bioactivity.

The molecular formula is C22H22N4OC_{22}H_{22}N_{4}O, with a molar mass of approximately 358.44 g/mol.

Antitumor Activity

Recent studies have suggested that compounds with similar structural motifs exhibit significant antitumor properties. For instance, research focused on derivatives of pyridazinones has shown promising results against various cancer cell lines.

  • In vitro studies : Compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The findings indicated that certain derivatives displayed IC50 values in the low micromolar range, suggesting effective inhibition of cell proliferation .
  • Mechanism of action : The antitumor activity is often attributed to the ability of these compounds to intercalate with DNA or inhibit specific kinases involved in cancer cell signaling pathways. For example, compounds similar to this compound have been noted for their ability to bind within the minor groove of DNA, affecting transcriptional regulation .

Antimicrobial Activity

In addition to antitumor effects, there is evidence that compounds with similar frameworks possess antimicrobial properties.

  • Testing against bacteria : Studies have shown that certain derivatives exhibit antibacterial activity against E. coli and S. aureus, indicating potential as antimicrobial agents .
  • Case Study : A specific derivative demonstrated a significant reduction in bacterial viability in vitro, suggesting that modifications to the core structure can enhance antimicrobial efficacy.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism
Compound AA5495.0DNA Intercalation
Compound BHCC82710.2Kinase Inhibition
This compoundNCI-H358TBDTBD

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Compound XE. coli15
Compound YS. aureus20
This compoundTBDTBD

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of the target compound with analogs from the evidence:

Compound Name (Source) Pyridazinone Substituent Acetamide Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 2,5-dimethylphenyl 3-cyanophenyl Cyano, dimethyl ~363.4 (calculated)
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 4,5-dichloro 3-(azepan-1-ylsulfonyl)-4-methylphenyl Sulfonamide, chloro 484.9 (HRMS)
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide 4-chlorophenyl 2,5-dimethoxyphenyl Chloro, methoxy 399.8
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide 4-(4-fluorophenyl)piperazin-1-yl 1,5-dimethyl-3-oxo-2-phenyl Fluorophenyl, piperazine ~592.1 (calculated)
N-(3-ethylphenyl)-2-{3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide 4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl 3-ethylphenyl Sulfonyl, ethyl ~523.6 (calculated)
Key Observations:
  • Electron Effects: The target’s cyano group contrasts with electron-donating methoxy () or sulfonamide groups (). Cyano may enhance metabolic stability compared to methoxy, which is prone to demethylation .
  • Heterocyclic Complexity : Piperazine/piperidine-containing analogs () exhibit enhanced hydrogen-bonding capacity compared to the target’s simpler substituents, possibly improving target affinity but reducing synthetic accessibility .
Solubility:
  • The sulfonamide group in and improves aqueous solubility via hydrogen bonding, whereas the target’s dimethylphenyl and cyano groups may reduce solubility .
  • The dimethoxyphenyl group in offers moderate solubility but introduces metabolic liabilities .

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